Potassium;4-methyl-1,3-benzoxazole-2-carboxylate

Description

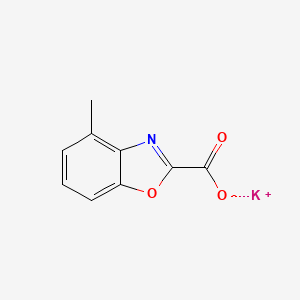

Potassium 4-methyl-1,3-benzoxazole-2-carboxylate (CAS: 945459-98-3, molecular formula: C₇H₁₃O₃P, molecular weight: 176.15) is a potassium salt derived from the deprotonation of 4-methyl-1,3-benzoxazole-2-carboxylic acid . The compound features a benzoxazole core—a benzene ring fused to an oxazole heterocycle containing oxygen and nitrogen atoms—with a methyl substituent at the 4-position and a carboxylate group at the 2-position. Its ionic nature enhances water solubility compared to neutral analogs, making it suitable for applications in pharmaceuticals, coordination chemistry, and materials science.

Properties

IUPAC Name |

potassium;4-methyl-1,3-benzoxazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3.K/c1-5-3-2-4-6-7(5)10-8(13-6)9(11)12;/h2-4H,1H3,(H,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQTPESABAYADCS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)OC(=N2)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6KNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of potassium;4-methyl-1,3-benzoxazole-2-carboxylate typically involves the reaction of 2-aminophenol with various aldehydes or ketones under specific conditions. One common method involves the use of a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) in water under reflux conditions, yielding the desired product with high efficiency . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Potassium;4-methyl-1,3-benzoxazole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can yield various reduced forms of the compound.

Scientific Research Applications

Synthetic Applications

Potassium 4-methyl-1,3-benzoxazole-2-carboxylate serves as an important building block in organic synthesis. Its derivatives are synthesized through various methodologies that enhance its utility in drug development and material sciences.

Synthesis of Benzoxazole Derivatives

Recent advancements have highlighted the efficiency of potassium salts in synthesizing benzoxazole derivatives. For instance, a study demonstrated the use of potassium-ferrocyanide as a catalyst for synthesizing benzoxazoles from 2-aminophenol and aromatic aldehydes under solvent-free conditions, achieving yields between 87% and 96% in less than two minutes . This method exemplifies the growing trend towards greener chemistry practices.

Electroluminescent Materials

The compound has been utilized to create efficient electroluminescent layers for organic light-emitting diodes (OLEDs). The complexation of potassium 4-methyl-1,3-benzoxazole-2-carboxylate with europium ions has shown promising results in enhancing the luminescent properties necessary for OLED applications .

Biological Activities

The biological significance of potassium 4-methyl-1,3-benzoxazole-2-carboxylate and its derivatives is notable, particularly in pharmacology.

Antimicrobial Properties

Research indicates that benzoxazole derivatives exhibit substantial antimicrobial activity. Potassium 4-methyl-1,3-benzoxazole-2-carboxylate has been linked to compounds that demonstrate effectiveness against various bacterial strains, showcasing potential for therapeutic applications .

Antitumor Activity

Studies have explored the antitumor properties of benzoxazole derivatives synthesized from this compound. For example, several derivatives have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer), indicating a promising avenue for cancer treatment .

Industrial Applications

Beyond its pharmaceutical implications, potassium 4-methyl-1,3-benzoxazole-2-carboxylate finds applications in various industrial sectors.

Catalysis

The compound's role as a catalyst in organic reactions is significant. Its ability to facilitate reactions under mild conditions makes it attractive for industrial processes where efficiency and environmental considerations are paramount .

Material Science

In materials science, the incorporation of potassium 4-methyl-1,3-benzoxazole-2-carboxylate into polymer matrices has been investigated for improving material properties such as thermal stability and mechanical strength .

Summary Table of Applications

Mechanism of Action

The mechanism of action of potassium;4-methyl-1,3-benzoxazole-2-carboxylate involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. In cancer research, the compound’s derivatives have been shown to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Potassium 4-Methyl-1,3-Benzoxazole-2-Carboxylate

- Core structure : Benzoxazole (benzene + oxazole).

- Substituents : Methyl at C4, carboxylate at C2.

- Key functional groups : Aromatic heterocycle, carboxylate salt.

Similar Compounds:

Potassium 5-Methyl-1,3,4-Oxadiazole-2-Carboxylate (CAS: 106877-29-6)

- Core structure : 1,3,4-Oxadiazole (5-membered ring with two nitrogens and one oxygen).

- Substituents : Methyl at C5, carboxylate at C2.

- Key functional groups : Oxadiazole ring, carboxylate salt.

- Applications : Intermediate in raltegravir (HIV integrase inhibitor) synthesis .

Methyl 2-Substitutedphenyl-1,3-Benzoxazole-5-Carboxylates Core structure: Benzoxazole. Substituents: Aryl groups at C2, ester at C3. Key functional groups: Ester, aromatic heterocycle. Synthesis: Reflux of methyl-3-amino-4-hydroxybenzoate with aryl acids .

2-Methyl-1,3-Benzoxazol-4-yl Diphenylphosphinate Core structure: Benzoxazole. Substituents: Methyl at C2, diphenylphosphinate at C4. Key functional groups: Phosphinate ester, aromatic heterocycle. Applications: Potential ligand in coordination chemistry .

4-Methyl-1,3-Benzoxazole-2-Thiol (C-1) Core structure: Benzoxazole. Substituents: Methyl at C4, thiol at C2. Key functional groups: Thiol, aromatic heterocycle. Synthesis: Reflux of 2-amino-m-cresol with potassium ethylxanthate .

Physicochemical Properties and Stability

- Potassium 4-methyl-1,3-benzoxazole-2-carboxylate : High water solubility due to ionic nature; hygroscopic; stable under dry conditions.

- Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate : Similar solubility; oxadiazole ring increases electron deficiency, enhancing reactivity in electrophilic substitutions .

- Methyl 2-substitutedphenyl-1,3-benzoxazole-5-carboxylates : Lower solubility in water; ester groups prone to hydrolysis under acidic/basic conditions .

- 4-Methyl-1,3-benzoxazole-2-thiol : Thiol group is oxidatively unstable (risk of disulfide formation) .

Data Table: Comparative Analysis of Key Compounds

| Compound Name | Core Structure | Key Functional Groups | Synthesis Method | Solubility | Stability | Applications |

|---|---|---|---|---|---|---|

| Potassium 4-methyl-1,3-benzoxazole-2-carboxylate | Benzoxazole | Carboxylate salt, methyl | Neutralization with KOH (inferred) | High (ionic) | Hygroscopic | Pharmaceuticals, ligands |

| Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate | 1,3,4-Oxadiazole | Carboxylate salt, methyl | Acid-base reaction | High (ionic) | Stable | HIV drug intermediates |

| Methyl 2-substitutedphenyl-1,3-benzoxazole-5-carboxylates | Benzoxazole | Ester, aryl | Reflux with aryl acids | Low (ester) | Hydrolysis-prone | Antimicrobial agents |

| 4-Methyl-1,3-benzoxazole-2-thiol | Benzoxazole | Thiol, methyl | Reflux with potassium ethylxanthate | Moderate | Oxidizable | Chemical synthesis |

Biological Activity

Potassium;4-methyl-1,3-benzoxazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of Biological Activities

The biological activities of this compound are primarily attributed to its derivatives, which have demonstrated various pharmacological effects. Key activities include:

- Antimicrobial Activity : The compound has shown effectiveness against a range of bacterial and fungal pathogens.

- Anticancer Properties : It exhibits cytotoxic effects on various cancer cell lines, making it a candidate for cancer therapy.

- Antifungal Activity : Some studies indicate its potential in treating fungal infections.

These activities are linked to the compound's ability to interact with biological targets, influencing cellular pathways involved in disease processes.

Target and Mode of Action

This compound acts primarily through:

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cell proliferation and survival.

- Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells.

Research indicates that benzoxazole derivatives can influence multiple biochemical pathways, contributing to their therapeutic effects .

Synthesis Methods

The synthesis of this compound typically involves:

- Reagents : 2-Aminophenol is reacted with aldehydes or ketones.

- Catalysts : A magnetic solid acid nanocatalyst is often employed to enhance yield.

- Conditions : The reaction is conducted under reflux conditions in aqueous media.

This method yields high efficiency and purity, facilitating further biological evaluation .

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cell lines. Notable findings include:

- Cell Line Studies : In vitro tests on MDA-MB-231 (breast cancer) and HL-60 (leukemia) cells demonstrated significant cytotoxicity. For instance, compounds derived from this benzoxazole exhibited IC50 values ranging from 0.07 to 0.19 µM against PARP-2 enzyme inhibition .

| Compound | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| 12 | MDA-MB-231 | 0.07 | PARP-2 Inhibition |

| 27 | HL-60 | 0.057 | Apoptosis Induction |

Antimicrobial Activity

The antimicrobial efficacy was assessed through zone of inhibition tests against selected pathogens:

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| C. albicans | 12 |

These results indicate that this compound possesses promising antimicrobial properties .

Comparison with Similar Compounds

When compared to other benzoxazole derivatives, this compound shows similar but distinct biological activities:

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| Potassium;4-methyl... | Moderate | High |

| Benzoxazole Derivative A | High | Moderate |

| Benzoxazole Derivative B | Low | High |

This comparison highlights the unique profile of this compound within its chemical class .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Potassium 4-methyl-1,3-benzoxazole-2-carboxylate, and how can reaction conditions be optimized to minimize by-products?

- Methodological Answer : The synthesis typically involves cyclization of 2-amino-4-methylphenol derivatives with potassium-containing carboxylation agents. For example, potassium ethylxanthate has been used in analogous benzoxazole syntheses under reflux conditions in ethanol . Optimization includes monitoring reaction time (e.g., 3–6 hours) and stoichiometric ratios to suppress side reactions like over-oxidation or incomplete ring closure. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the potassium salt .

Q. How can the structural integrity and purity of Potassium 4-methyl-1,3-benzoxazole-2-carboxylate be validated post-synthesis?

- Methodological Answer : Use a combination of:

- X-ray crystallography (e.g., SHELX programs for refinement ).

- Spectroscopic techniques :

- FT-IR to confirm the carboxylate (C=O stretch ~1650–1700 cm⁻¹) and benzoxazole ring (C=N stretch ~1600 cm⁻¹).

- ¹H/¹³C NMR to verify substituent positions (e.g., methyl group at C4 and carboxylate at C2) .

- HPLC-MS with reverse-phase columns (C18) and mobile phases like methanol/water + 0.1% formic acid to assess purity (>95%) and detect trace impurities .

Q. What are the key stability considerations for storing Potassium 4-methyl-1,3-benzoxazole-2-carboxylate in laboratory settings?

- Methodological Answer : The compound is hygroscopic due to the potassium ion. Store in airtight containers under inert gas (N₂/Ar) at −20°C. Avoid exposure to moisture or acidic conditions, which may hydrolyze the benzoxazole ring. Stability tests via accelerated aging (40°C/75% RH for 14 days) coupled with LC-MS can identify degradation products like 4-methyl-1,3-benzoxazole-2-carboxylic acid .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported bond lengths and angles for Potassium 4-methyl-1,3-benzoxazole-2-carboxylate?

- Methodological Answer : Use high-resolution single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement. Discrepancies often arise from:

- Thermal motion artifacts : Apply anisotropic displacement parameters for non-H atoms.

- Disorder in the potassium coordination sphere : Use PART instructions in SHELX to model split positions .

- Compare results with DFT-optimized geometries (e.g., B3LYP/6-311+G(d,p)) to validate experimental data .

Q. What strategies can address low yields in coupling reactions involving Potassium 4-methyl-1,3-benzoxazole-2-carboxylate?

- Methodological Answer : Low yields may stem from:

- Poor solubility : Use polar aprotic solvents (DMF, DMSO) or ionic liquids to enhance dissolution.

- Steric hindrance : Introduce directing groups (e.g., nitro or methoxy) to facilitate regioselective coupling.

- Catalyst selection : Transition-metal catalysts (Pd/Cu) with ligands like XPhos improve cross-coupling efficiency .

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and optimize microwave-assisted synthesis for faster kinetics .

Q. How can computational modeling predict the biological activity of derivatives of Potassium 4-methyl-1,3-benzoxazole-2-carboxylate?

- Methodological Answer :

- Perform molecular docking (AutoDock Vina) against target proteins (e.g., microbial enzymes or cancer biomarkers) using the benzoxazole core as a pharmacophore.

- Conduct QSAR studies to correlate substituent effects (e.g., electron-withdrawing groups at C4) with bioactivity data from microbial assays .

- Validate predictions with in vitro assays (e.g., MIC determination against S. aureus or cytotoxicity on HeLa cells) .

Q. What analytical approaches differentiate isomeric by-products in Potassium 4-methyl-1,3-benzoxazole-2-carboxylate synthesis?

- Methodological Answer :

- LC-MS/MS with collision-induced dissociation (CID) to fragment ions and compare fragmentation patterns of isomers (e.g., C4 vs. C5 methyl substitution).

- 2D NMR (COSY, HSQC) to resolve overlapping signals in congested aromatic regions .

- Vibrational circular dichroism (VCD) for chiral by-products, though this is rare in benzoxazole systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.